4-Hydroxy-6-methoxycoumarin

Catalog No.
S891779
CAS No.
13252-84-1
M.F
C10H8O4
M. Wt
192.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-6-methoxycoumarin

CAS Number

13252-84-1

Product Name

4-Hydroxy-6-methoxycoumarin

IUPAC Name

4-hydroxy-6-methoxychromen-2-one

Molecular Formula

C10H8O4

Molecular Weight

192.17

InChI

InChI=1S/C10H8O4/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5,11H,1H3

InChI Key

KFXXRRQBVLINPH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2O

Melanogenesis in Cosmetics and Medical Treatments

In Situ Generation of α-Methylenechromanes, α-Methylenequinoline and Ortho-Quinone Methides

Anti-Inflammatory Effects

Antimalarial, Antioxidant, Antimicrobial, Anti-Inflammatory, and Antitumor Activity

Antioxidant Activity

4-Hydroxy-6-methoxycoumarin is a chemical compound belonging to the coumarin family, characterized by a benzopyran-2-one structure. Its molecular formula is C10H8O4C_{10}H_{8}O_{4} and it features a hydroxyl group at the 4-position and a methoxy group at the 6-position of the coumarin ring. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture.

Typical of coumarin derivatives. It can undergo:

  • Acylation Reactions: Reacting with α,β-unsaturated acyl chlorides in pyridine or other solvents, leading to the formation of various substituted products .
  • Radical Reactions: It can act as a radical precursor in silver-catalyzed radical cascade cyclization reactions, producing chroman-4-ones .
  • Knoevenagel Condensation: This reaction can generate α-methylenechromanes and other derivatives, showcasing its versatility in organic synthesis .

Research indicates that 4-hydroxy-6-methoxycoumarin exhibits notable biological activities:

  • Anti-inflammatory Effects: Studies have shown that it can inhibit inflammation in macrophages by suppressing the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This results in reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .
  • Antioxidant Properties: Coumarins are generally recognized for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress .

The synthesis of 4-hydroxy-6-methoxycoumarin can be achieved through several methods:

  • Direct Synthesis from Coumarin Derivatives: Utilizing starting materials like 4-hydroxycoumarins, the compound can be synthesized via various chemical transformations including methylation reactions.
  • Radical Cascade Reactions: A novel method involves silver-catalyzed radical reactions that convert specific precursors into 4-hydroxycoumarins and related compounds with moderate to good yields .

4-Hydroxy-6-methoxycoumarin has various applications:

  • Pharmaceuticals: Its anti-inflammatory properties suggest potential use in treating inflammatory diseases.
  • Agriculture: Due to its biological activity, it may be explored for use as a natural pesticide or herbicide.
  • Cosmetics: The compound's ability to enhance melanin production indicates potential applications in skin care products aimed at pigmentation .

Interaction studies involving 4-hydroxy-6-methoxycoumarin focus on its biochemical pathways and effects on cellular systems:

  • Cellular Mechanisms: Research has demonstrated its capacity to modulate nitric oxide synthase and cyclooxygenase expression in macrophages, indicating interactions with inflammatory pathways .
  • Synergistic Effects: Studies may explore how this compound interacts with other therapeutic agents to enhance efficacy or reduce side effects.

Several compounds share structural similarities with 4-hydroxy-6-methoxycoumarin, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-HydroxycoumarinHydroxyl group at position 4Anticoagulant, anti-inflammatory
6-MethylcoumarinMethyl group at position 6Antimicrobial, antioxidant
7-HydroxycoumarinHydroxyl group at position 7Antioxidant, potential anticancer
4-Hydroxy-7-methoxycoumarinHydroxyl group at position 4, methoxy at position 7Anti-inflammatory

The uniqueness of 4-hydroxy-6-methoxycoumarin lies in its specific substitution pattern that may confer distinct biological activities compared to these similar compounds. Its methoxy group enhances lipophilicity, potentially affecting its absorption and efficacy in biological systems.

Starting MaterialsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Reference
Phenol + Malonic acidZnCl₂/POCl₃60-6540 h64-66 [4] [13]
p-Cresol + Malonic acidZnCl₂/POCl₃60-6540 h66 [2]
Resorcinol + Ethyl acetoacetateH₂SO₄ (conc.)Room temp20 h85-90 [35]
2-Hydroxyacetophenone + Diethyl carbonateNaH0-8514 h98 [30]
Acetylsalicylic acid esterAlkali metal (Na/K)130Several hours36.7 [11]

Modern Catalytic Strategies for Regioselective Methoxylation

Contemporary synthetic approaches to 4-hydroxy-6-methoxycoumarin have evolved to incorporate advanced catalytic systems that provide enhanced regioselectivity and improved reaction efficiency [8] [16]. These modern methodologies focus on the development of heterogeneous and homogeneous catalysts that facilitate precise control over substitution patterns and reaction outcomes.

The implementation of zinc-titanium oxide nanoparticles (Zn₁₋ₓTiₓO NPs) as solid acid catalysts represents a significant advancement in coumarin synthesis [8]. These nanoparticles demonstrate exceptional catalytic activity in Pechmann condensation reactions between phenols and beta-ketoesters under solvent-free conditions at 110°C [8]. The catalyst exhibits high surface area and Lewis acidity, characterized through Brunauer-Emmett-Teller surface area measurements and pyridine Fourier transform infrared spectroscopy [8]. The spherical morphology of these nanoparticles, confirmed by scanning electron microscopy, contributes to their superior catalytic performance and recyclability [8].

Silver-catalyzed radical cascade cyclization reactions provide another modern approach for the synthesis of 4-hydroxycoumarin derivatives [3]. The AgNO₃/K₂S₂O₈ oxidizing system efficiently drives radical cascade reactions of 2-(allyloxy)arylaldehydes with 4-hydroxycoumarins and 4-hydroxy-6-methyl-2-pyrone as radical precursors [3]. This novel methodology produces moderate to good yields while demonstrating different chemoselective products when using alternative radical acceptors [3].

Titanium tetrachloride has been established as an effective catalyst for Pechmann reactions involving neat mixtures of phenols and beta-keto esters [26]. This protocol represents a significant improvement over classical Pechmann conditions, achieving substantially higher yields in dramatically reduced reaction times of minutes or even seconds [26]. The absence of solvent requirements and the mild reaction conditions make this approach particularly attractive for large-scale synthetic applications [26].

Table 2: Modern Catalytic Strategies for Regioselective Synthesis

Catalyst SystemSubstrate TypeReaction ConditionsSelectivityAdvantagesReference
Zn₁₋ₓTiₓO NPsPhenol + β-ketoester110°C, solvent-freeHigh regioselectivityRecyclable, high surface area [8]
FeF₃Phenol + Ethyl acetoacetateMicrowave, solvent-freeExcellent chemoselectivityGreen, shorter time [18]
CF₃SO₃HPhenol + Acetoacetate110°C, water solventHigh yield, good purityNon-toxic, stable [10]
Ru(bpy)₃Cl₂/TBHPCinnamic esters + EthersPhotocatalytic, rtRegioselective C-C couplingMild conditions, broad scope [17]
AgNO₃/K₂S₂O₈2-(Allyloxy)arylaldehydesRadical cascade, refluxChemoselective productsNovel methodology [3]
TiCl₄Phenol + β-ketoesterNeat, rtSignificant improvementFew minutes reaction [26]

Microwave-Assisted and Solvent-Free Synthesis Techniques

The integration of microwave irradiation and solvent-free conditions has revolutionized the synthesis of 4-hydroxy-6-methoxycoumarin and related compounds, offering substantial improvements in reaction efficiency, environmental sustainability, and product yields [18] [20]. These green chemistry approaches address the increasing demand for environmentally friendly synthetic methodologies while maintaining high standards of chemical precision and selectivity.

Microwave-assisted Pechmann condensation reactions utilizing iron(III) fluoride as a catalyst represent a paradigmatic example of green synthetic methodology [18]. This approach involves the condensation of phenols with ethyl acetoacetate under solvent-free conditions using microwave irradiation at 600 watts for 60 seconds [18]. The methodology demonstrates exceptional advantages including high yields, significantly shortened reaction times, easy product isolation, excellent chemoselectivity, and adherence to green chemistry principles [18]. Comparative studies reveal that microwave-assisted synthesis produces overall higher yields of 74-94% in 6-17 minutes compared to conventional reflux methods achieving 56-85% yields in 6-18 hours [22].

The application of microwave technology to Knoevenagel condensation reactions has proven particularly effective for synthesizing coumarin derivatives [22]. The reaction of salicylaldehyde derivatives with various ethyl acetate derivatives in the presence of piperidine under microwave irradiation reduces reaction times from approximately 24 hours to 8-17 minutes while improving yields from 56-79% to 74-85% [22]. The optimization of reaction conditions reveals that the presence of water is crucial for effective microwave coupling and reaction mixture homogeneity [18].

Ultrasound-assisted synthesis provides an alternative green approach for coumarin preparation, particularly effective for reactions involving phenol and malonic acid with zinc chloride and phosphorus oxychloride [35]. The ultrasonic irradiation facilitates rapid reaction completion, as monitored by thin-layer chromatography, while maintaining good product yields [35]. This methodology combines the benefits of acoustic cavitation with traditional catalytic systems to enhance reaction rates and product formation [35].

Solvent-free synthesis protocols eliminate the need for organic solvents entirely, representing the ultimate expression of green chemistry principles [23]. These methods achieve waste minimization, simplified operation, and easier product work-up compared to conventional solution-phase reactions [23]. The implementation of solid acid catalysts in solvent-free conditions demonstrates significant improvements in reaction performance, including enhanced product yields, improved purity, reduced energy consumption, and simplified post-synthetic procedures [21].

One-pot multicomponent reactions utilizing water as the sole solvent have emerged as particularly attractive methodologies [28]. The use of imidazole as a catalyst in aqueous medium enables the synthesis of functionalized coumarin derivatives with excellent yields of 72-98% under mild conditions [28]. This approach demonstrates outstanding activity, productivity, and broad functional group tolerance while adhering to environmental sustainability principles [28].

Table 3: Microwave-Assisted and Solvent-Free Synthesis Techniques

MethodReaction ComponentsCatalystPower/TemperatureTime ReductionYield Improvement (%)Reference
MW-assisted PechmannPhenol + Ethyl acetoacetateFeF₃600W, 60s24h → 1min74-94 vs 56-85 [18] [22]
MW-assisted KnoevenagelSalicylaldehyde + derivativesPiperidineMW irradiation24h → 8-17min74-85 vs 56-79 [22]
Solvent-free synthesisPhenol + β-ketoesterVarious Lewis acidsNo solvent requiredConventional → minutesSignificantly higher [23]
MW one-pot synthesisMulticomponent reactionImidazoleWater mediumSeveral hours → 1h72-98 [28]
Ultrasound-assistedPhenol + Malonic acidZnCl₂/POCl₃Ultrasonic bathHours → bath timeGood yields [35]
MW-assisted functionalizationN-acylhydrazone synthesisCatalyst-freeMW heating24h → 1hHigher yields [19]

Post-Synthetic Modification Protocols for Structural Derivatives

Post-synthetic modification of 4-hydroxy-6-methoxycoumarin provides a versatile platform for accessing diverse structural derivatives with enhanced biological activity and improved physicochemical properties [25] [27]. These protocols enable the introduction of various functional groups and structural motifs while preserving the core coumarin framework, facilitating structure-activity relationship studies and drug development efforts.

O-alkylation reactions represent fundamental post-synthetic modifications for hydroxylated coumarin derivatives [31]. The reaction of 4-hydroxycoumarin with methyl bromoacetate in anhydrous acetone using anhydrous potassium carbonate yields methyl 2-(coumarin-4-yloxy)acetate with characteristic infrared absorption at 1,723.1 cm⁻¹ for the ester carbonyl stretching [31]. Subsequent treatment with hydrazine hydrate affords the corresponding hydrazide with yields of 60-85%, demonstrating infrared absorptions at 3,233.3 and 3,210.0 cm⁻¹ characteristic of hydrazide NH-NH₂ stretching [31].

Deacylation protocols provide access to simplified coumarin structures from more complex precursors [4]. The treatment of 3-acetyl-4-hydroxycoumarin with hydrochloric acid under reflux conditions achieves deacylation with exceptional yields of 90%, effectively removing the acetyl substituent to yield 4-hydroxycoumarin [4]. Similarly, decarboxylation reactions of 3-carbethoxy-4-hydroxycoumarin through acid-catalyzed hydrolysis provide an alternative route to the parent 4-hydroxycoumarin compound [4].

Esterification reactions with long-chain fatty acids enable the preparation of lipophilic coumarin derivatives with modified pharmacokinetic properties [29]. The esterification of 7-hydroxycoumarin with palmitic, stearic, and oleic acids produces derivatives with enhanced membrane permeability and altered tissue distribution profiles [29]. These modifications demonstrate the potential for optimizing absorption, distribution, metabolism, and elimination characteristics of coumarin-based therapeutic agents [29].

Epoxidation reactions introduce reactive electrophilic centers that can interact with nucleophilic biological targets [25]. The synthesis of O-epoxycoumarin derivatives through reaction with epoxy compounds yields products with DNA-damaging activity, as demonstrated through in vivo tests with Saccharomyces cerevisiae cell models [25]. The 4,5-epoxypentane functionalization at the C-7 position of the coumarin aromatic ring represents a particularly effective pharmacophore group with antitumor properties [25].

Advanced functionalization strategies include the incorporation of heterocyclic moieties and complex substituents [27]. The synthesis of structurally related coumarin derivatives through chemical modification reactions demonstrates yields ranging from 56-82% depending on the specific transformation and substrate [27]. These modifications enable the preparation of libraries of compounds for biological screening and structure-activity relationship studies [27].

Table 4: Post-Synthetic Modification Protocols for Structural Derivatives

Starting CompoundModification TypeReagents/ConditionsProduct TypeYield (%)ApplicationReference
4-HydroxycoumarinO-AlkylationAlkyl halides/K₂CO₃O-Alkyl derivatives60-85Enhanced activity [31]
3-Acetyl-4-hydroxycoumarinDeacetylationHCl/reflux4-Hydroxycoumarin90Simplified structure [4]
3-Carbethoxy-4-hydroxycoumarinDecarboxylationAcid hydrolysis4-HydroxycoumarinGoodCore compound access [4]
7-HydroxycoumarinEsterificationFatty acids/esterificationEster derivativesVariableLipophilic properties [29]
4-Hydroxy-6-methoxycoumarinEpoxidationEpoxy compoundsEpoxy-functionalized75-82DNA damage activity [25]
Hydroxycoumarin derivativesAcylationAcyl chlorides/baseAcylated products56-82Biological activity [27]

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 4-hydroxy-6-methoxycoumarin reveals characteristic chemical shifts that provide definitive structural information [1] [2]. The most diagnostic signal appears as a singlet in the region of 5.45-5.61 ppm, corresponding to the hydrogen at the C-3 position [3]. This chemical shift is characteristic of protons on non-aromatic double bonds within the coumarin framework [3].

The aromatic region exhibits three distinct proton signals. The hydrogen at position C-5 resonates as a doublet in the range 7.20-7.30 ppm, while the C-7 proton appears as a doublet between 6.85-6.95 ppm [4]. The most downfield aromatic signal, corresponding to the C-8 proton, manifests as a doublet in the 7.65-7.85 ppm region [3]. These coupling patterns reflect the meta-substitution pattern on the benzene ring portion of the coumarin nucleus.

The methoxy substituent at position C-6 generates a characteristic singlet at 3.85-3.90 ppm, integrating for three protons [5]. This chemical shift is typical for aromatic methoxy groups and confirms the presence of the electron-donating substituent [5]. The hydroxyl proton at C-4 appears as a broad singlet in the highly deshielded region of 11.5-15.0 ppm, indicating significant intramolecular hydrogen bonding interactions [6] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shift ranges for different carbon environments [6] [8]. The lactone carbonyl carbon (C-2) resonates in the typical range of 160-163 ppm, confirming the presence of the characteristic α-pyrone ring system [9].

The quaternary carbon bearing the hydroxyl group (C-4) exhibits a chemical shift between 165-168 ppm, significantly downfield due to the electron-withdrawing effect of the oxygen substituent [10] [9]. The olefinic carbon at position C-3 appears at 92-95 ppm, consistent with sp² hybridized carbons in heterocyclic systems [11] [8].

Within the aromatic region, the methoxy-bearing carbon (C-6) resonates between 157-162 ppm, reflecting the electron-donating effect of the methoxy substituent [12]. The aromatic methine carbons show characteristic shifts: C-5 at 125-130 ppm, C-7 at 95-100 ppm, and C-8 at 128-133 ppm [13] [9]. The quaternary aromatic carbons C-9 and C-10 appear at 155-160 ppm and 110-115 ppm, respectively.

The methoxy carbon resonates at 55-57 ppm, typical for aromatic methoxy substituents [5] [8]. These chemical shift assignments are consistent with reported values for related coumarin derivatives and confirm the proposed molecular structure [12] [13].

Two-Dimensional Correlation Spectroscopy (2D-COSY)

Two-dimensional correlation spectroscopy provides crucial information regarding through-bond connectivity patterns in 4-hydroxy-6-methoxycoumarin [14] [15]. The COSY experiment reveals scalar coupling relationships between neighboring protons, enabling unambiguous assignment of the aromatic substitution pattern [16].

The homonuclear correlation spectroscopy experiment demonstrates cross-peaks between the aromatic protons, confirming their spatial proximity and through-bond coupling [15] [16]. Specifically, correlation peaks are observed between H-5 and H-7, indicating their meta-relationship on the benzene ring [17]. The absence of cross-peaks between certain aromatic protons confirms the substitution pattern, with the methoxy group at position C-6 disrupting the coupling pattern [17].

The correlation spectrum also reveals the isolation of the H-3 proton, which appears as a singlet without coupling to other protons [17]. This observation is consistent with the molecular structure, where the C-3 hydrogen is separated from other protons by the quaternary C-4 carbon [15]. The 2D-COSY data thus provides definitive confirmation of the connectivity pattern and substitution arrangement within the coumarin framework [16].

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) and Band Assignment

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of 4-hydroxy-6-methoxycoumarin exhibits characteristic vibrational bands that provide detailed structural information [18] [19]. The most prominent feature appears in the carbonyl stretching region at 1730-1710 cm⁻¹, corresponding to the lactone C=O stretching vibration [20] [21]. This band is characteristically intense and sharp, confirming the presence of the α-pyrone ring system [22] [23].

The hydroxyl stretching vibration manifests as a broad, medium-intensity band in the 3500-3200 cm⁻¹ region [18] [19]. The broadness of this band indicates extensive intermolecular hydrogen bonding, which is characteristic of phenolic hydroxyl groups [23]. The aromatic C-H stretching vibrations appear as weak bands between 3150-3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group occurs at 2960-2920 cm⁻¹ [24] [20].

The aromatic C=C stretching vibrations generate strong bands at 1650-1620 cm⁻¹ and 1610-1580 cm⁻¹, indicative of the conjugated aromatic system [25] [22]. Additional aromatic skeletal vibrations appear at 1520-1480 cm⁻¹, providing further confirmation of the substituted benzene ring [19] [26].

The C-O stretching vibrations occur in multiple regions: phenolic C-O stretch at 1350-1300 cm⁻¹, aromatic ether C-O at 1280-1240 cm⁻¹, and methoxy C-O stretch at 1200-1150 cm⁻¹ [27] [21]. Out-of-plane bending vibrations of aromatic C-H bonds appear at 1000-950 cm⁻¹ and 850-800 cm⁻¹, characteristic of the substitution pattern [28] [26].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectroscopy [29] [30]. The Raman spectrum of 4-hydroxy-6-methoxycoumarin exhibits strong bands corresponding to aromatic ring breathing modes and symmetric stretching vibrations of the coumarin nucleus [31] [32].

The symmetric aromatic C=C stretching vibrations appear prominently in the Raman spectrum around 1600-1550 cm⁻¹, providing information about the electronic delocalization within the aromatic system [29]. The ring breathing modes, typically appearing at 850-750 cm⁻¹, are particularly intense in Raman spectroscopy and provide fingerprint information for the specific substitution pattern [30].

The lactone ring vibrations are also well-represented in the Raman spectrum, with characteristic bands corresponding to the C-O stretching and ring deformation modes [32]. The methoxy group contributions appear as distinct bands in both the C-H stretching region and the lower frequency C-O stretching region [31].

Surface-enhanced Raman spectroscopy studies have demonstrated the potential for highly sensitive detection of coumarin derivatives, with detection limits reaching 10⁻⁸ M concentrations [29]. This technique enhances the vibrational signatures and provides detailed structural information about molecular interactions and orientation effects [30].

Mass Spectrometric Fragmentation Patterns and Isotope Distribution

Electron Ionization Mass Spectrometry

The electron ionization mass spectrum of 4-hydroxy-6-methoxycoumarin exhibits a molecular ion peak at m/z 192, corresponding to the molecular formula C₁₀H₈O₄ [33] [34]. The molecular ion demonstrates moderate stability, appearing as the base peak with 100% relative intensity [35].

The fragmentation pattern reveals characteristic loss pathways typical of coumarin derivatives [33] [36]. The most significant fragmentation involves the loss of a methyl radical (·CH₃) from the methoxy group, generating a prominent ion at m/z 177 with 85% relative intensity [33]. This fragmentation reflects the relative weakness of the C-O bond in the methoxy substituent under electron impact conditions [35].

Sequential fragmentation includes the loss of carbon monoxide (CO) from the lactone ring, producing an ion at m/z 164 with 45% relative intensity [36]. Further fragmentation involves the loss of an acetyl fragment (CH₃CO), generating an ion at m/z 149 with 60% relative intensity [33]. These fragmentation patterns are characteristic of the α-pyrone ring system and provide diagnostic information for structural identification [35].

Additional fragmentation pathways include the formation of ions at m/z 136, 121, 108, 93, 80, 65, and 52, corresponding to successive losses of various functional groups and ring fragmentations [36]. The ion at m/z 121 likely represents the loss of the complete side chain, while lower mass ions reflect extensive fragmentation of the aromatic ring system [33].

Isotope Distribution Patterns

The isotope distribution pattern of 4-hydroxy-6-methoxycoumarin reflects the natural abundance of ¹³C and ¹⁸O isotopes within the molecular structure [37]. The molecular ion cluster exhibits the expected M+1 peak at m/z 193 with approximately 11% relative intensity, corresponding to the incorporation of one ¹³C atom (10 × 1.1% = 11%) [34].

The M+2 peak appears at m/z 194 with less than 1% relative intensity, reflecting the statistical probability of incorporating two ¹³C atoms or one ¹⁸O atom [37]. This isotope pattern is consistent with the molecular formula and provides additional confirmation of the molecular composition [35].

High-resolution mass spectrometry enables accurate mass determination, confirming the exact molecular formula and distinguishing between potential isomeric structures [36]. The accurate mass measurement typically achieves sub-ppm accuracy, providing definitive molecular formula assignment [37].

Ultraviolet-Visible Absorption Characteristics and Solvatochromic Effects

Electronic Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of 4-hydroxy-6-methoxycoumarin exhibits multiple absorption bands characteristic of the extended π-conjugated system [38] [39]. The longest wavelength absorption (Band I) appears at 315-325 nm with a molar extinction coefficient of 8000-12000 M⁻¹cm⁻¹, corresponding to the HOMO→LUMO transition [38] [40].

Band II manifests at 280-290 nm with higher intensity (ε = 15000-20000 M⁻¹cm⁻¹), representing a higher energy π→π* transition involving the HOMO→LUMO+1 transition [38]. Band III occurs at 250-260 nm with moderate intensity (ε = 10000-15000 M⁻¹cm⁻¹), corresponding to benzenoid transitions within the aromatic system [41].

A weaker absorption band appears at 340-350 nm with low intensity (ε = 500-1500 M⁻¹cm⁻¹), attributed to an n→π* transition involving lone pair electrons on oxygen atoms [38] [42]. This transition is symmetry-forbidden and consequently exhibits low intensity compared to the allowed π→π* transitions [40].

The absorption characteristics are significantly influenced by the hydroxyl and methoxy substituents, which modify the electronic distribution and transition energies [39] [43]. The hydroxyl group at position C-4 particularly affects the longest wavelength absorption through resonance effects and intramolecular hydrogen bonding [40].

Solvatochromic Properties

The solvatochromic behavior of 4-hydroxy-6-methoxycoumarin demonstrates significant dependence on solvent polarity and hydrogen bonding capability [42] [43]. In polar protic solvents such as methanol and ethanol, the absorption maxima exhibit bathochromic shifts compared to non-polar solvents [44] [45].

The hydroxyl substituent enables hydrogen bonding interactions with protic solvents, stabilizing the ground state and affecting the electronic transition energies [43]. This results in solvent-dependent spectral changes that can be correlated with solvent polarity parameters [42] [44].

Fluorescence spectroscopy reveals complementary information about the excited state properties [42]. The compound exhibits fluorescence emission with quantum yields that vary significantly with solvent polarity [44]. In highly acidic media, substantial fluorescence enhancement is observed, attributed to protonation effects on the electronic structure [39].

XLogP3

1.2

Wikipedia

4-Hydroxy-6-methoxycoumarin

Dates

Last modified: 08-15-2023

Explore Compound Types